![molecular formula C15H22N2O3S B15011058 1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)
1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that features an imidazolidinone core substituted with a 4-methylbenzenesulfonyl group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting glyoxal with ammonia, followed by cyclization with a suitable amine.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the imidazolidinone core using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Propan-2-yl Group: The final step is the alkylation of the imidazolidinone core with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Aplicaciones Científicas De Investigación
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazolidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties and reactivity.
1-[3-(4-METHYLBENZENESULFONYL)-2-(METHYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE: Contains a methyl group instead of a propan-2-yl group, affecting its steric and electronic properties.
Uniqueness
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H22N2O3S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)15-16(13(4)18)9-10-17(15)21(19,20)14-7-5-12(3)6-8-14/h5-8,11,15H,9-10H2,1-4H3 |
Clave InChI |
DOJFQSXZVDIZAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)
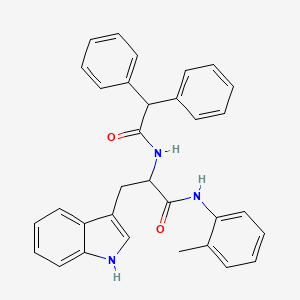
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
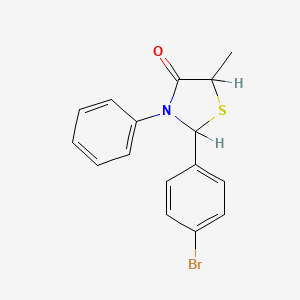
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
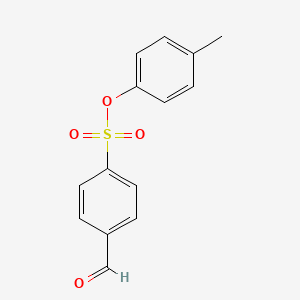
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)
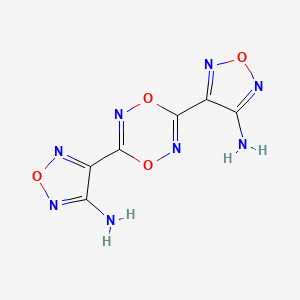
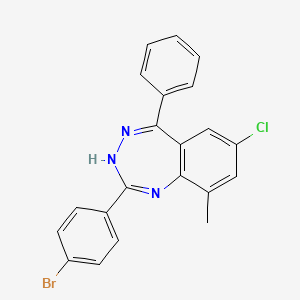
![(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011063.png)
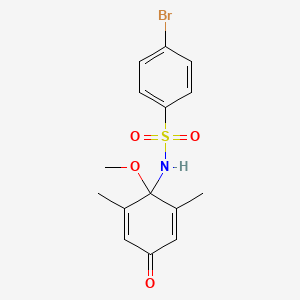
![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15011075.png)
